molecular formula C21H23N3O2S B2930623 N-([2,3'-bipyridin]-3-ylmethyl)-4-(tert-butyl)benzenesulfonamide CAS No. 2034441-35-3

N-([2,3'-bipyridin]-3-ylmethyl)-4-(tert-butyl)benzenesulfonamide

Cat. No. B2930623
CAS RN: 2034441-35-3
M. Wt: 381.49
InChI Key: SVGBGDQXYOFVBI-UHFFFAOYSA-N
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Description

The compound is a type of benzenesulfonamide, which is a functional group that consists of a benzene ring attached to a sulfonamide group . The tert-butyl group is a common substituent in organic chemistry, known for its bulky nature .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzenesulfonamide portion would provide a planar, aromatic region, while the tert-butyl group would add steric bulk .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzenesulfonamides are known to participate in a variety of chemical reactions. For instance, they can be converted into their mono-nitro derivatives using tert-butyl nitrite .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it were used as a chiral auxiliary in the synthesis of amines, it could help control the stereochemistry of the reaction .

Future Directions

The use of benzenesulfonamides and tert-butyl groups in organic synthesis is a well-established field, and future research may continue to explore their applications in the synthesis of new compounds .

properties

IUPAC Name

4-tert-butyl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-21(2,3)18-8-10-19(11-9-18)27(25,26)24-15-17-7-5-13-23-20(17)16-6-4-12-22-14-16/h4-14,24H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGBGDQXYOFVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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